![molecular formula C47H86O22P4 B1244100 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)](/img/structure/B1244100.png)
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate) is a 1-phosphatidyl-1D-myo-inositol 3,4,5-trisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It derives from an octadecanoic acid and an arachidonic acid.
Scientific Research Applications
Synthesis and Chemical Properties
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate) has been synthesized using various methodologies. Watanabe and Nakatomi (1998) achieved the synthesis of this compound using 1,2-O-cyclohexylidene-3,4-O-disiloxanyl-myo-inositol as an intermediate (Watanabe & Nakatomi, 1998). Additionally, Anderson et al. (2010) developed a regioselective method for constructing the diacylglycerol moiety containing differing fatty acid chains, including the naturally occurring lipids, in the synthesis of phosphatidylinositol-3,5-bisphosphate containing the sn-1-stearoyl and sn-2-arachidonoyl groups (Anderson, Osborne, Meunier, & Painter, 2010).
Metabolic Studies
Studies on the metabolic heterogeneity of different molecular species of phosphatidylinositols have shown that the 1-stearoyl 2-arachidonoyl molecule predominates in various tissues. Holub (1978) provided evidence for a dramatic metabolic heterogeneity among the different species of rat liver phosphatidylinositol (Holub, 1978). Furthermore, Duclos et al. (2009) demonstrated the synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, a molecule related to this compound, emphasizing its abundance in neural tissue (Duclos, Gatley, Bhatt, & Johnston, 2009).
Nutritional and Biochemical Aspects
Research by Holub (1984, 1985) has highlighted the nutritional and biochemical aspects of myo-inositol and phosphatidylinositol metabolism, focusing on the importance of acyltransferase reactions for the enrichment of membrane phosphatidylinositol in arachidonic acid and the formation of the 1-stearoyl 2-arachidonoyl molecular species (Holub, 1984); (Holub, 1985).
Physicochemical Studies
The study of the physical properties of sn-1-stearoyl 2-arachidonoylglycerol, a key intermediate in lipid metabolism related to this compound, was conducted by Hindenes et al. (2000). They explored its polymorphic behavior using techniques like differential scanning calorimetry and x-ray powder diffraction (Hindenes, Nerdal, Guo, Di, Small, & Holmsen, 2000).
properties
Molecular Formula |
C47H86O22P4 |
---|---|
Molecular Weight |
1127.1 g/mol |
IUPAC Name |
[(2R)-1-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H86O22P4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)/b13-11-,19-17-,24-22-,30-28-/t39-,42+,43+,44?,45-,46+,47?/m1/s1 |
InChI Key |
BRGYSCORDHSZEK-FNBHYLHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.